4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one
Description
4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a diazepane ring, and a fluorophenyl group
Properties
IUPAC Name |
4-chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-12-13(23-18-14(12)21)15(22)20-7-3-6-19(8-9-20)11-5-2-1-4-10(11)17/h1-2,4-5H,3,6-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYRJAYZFKXUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C(=O)NS2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction involving a suitable diazepane derivative and a halogenated intermediate.
Attachment of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its diazepane ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. The fluorophenyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one is unique due to its combination of a thiazole ring, a diazepane ring, and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
